Glycidyl Eicosapentaenoate
Description
Glycidyl eicosapentaenoate (GEP) is a glycidyl ester derived from eicosapentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). Its structure comprises an epoxide (oxirane) ring and an esterified EPA moiety. This combination confers unique reactivity and functional versatility, positioning GEP within the broader class of glycidyl esters—a subgroup of epoxy resins characterized by their ester functional groups .
Properties
Molecular Formula |
C₂₃H₃₄O₃ |
|---|---|
Molecular Weight |
358.51 |
Synonyms |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl Ester; EPA Glycidyl Ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Glycidyl Esters
- Glycidyl Methacrylate (GMA) : Shares the epoxide group but features a methacrylate ester. GMA’s shorter ester chain increases rigidity and thermal stability (up to 150°C) compared to GEP, favoring applications in dental resins and adhesives .
- Glycidyl Linoleate: Another PUFA-derived glycidyl ester but with a linoleic acid backbone. Its conjugated double bonds reduce oxidative stability relative to GEP, limiting its use in high-durability coatings .
Glycidyl Ethers
- Bisphenol A Diglycidyl Ether (DGEBA): A glycidyl ether with aromatic rings, offering superior thermal stability (200°C) and mechanical strength but lacking the biodegradability and flexibility of GEP .
Epoxidized Fatty Acid Esters
- Glycidyl Docosahexaenoate (GDH): Derived from docosahexaenoic acid (DHA), GDH has a longer PUFA chain than GEP, further enhancing polymer flexibility but reducing epoxy group reactivity due to steric hindrance .
Key Property Comparisons
| Property | Glycidyl Eicosapentaenoate | Glycidyl Methacrylate | Bisphenol A Diglycidyl Ether |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350.5 | 142.15 | 340.41 |
| Epoxide Equivalent | 175 | 142 | 170 |
| Thermal Stability (°C) | 120 | 150 | 200 |
| Solubility in THF | High | Moderate | Low |
| Flexibility (Tg, °C) | -30 | 45 | 100 |
| Biocompatibility | High (EPA-derived) | Low | Low |
Data synthesized from structural analogs and epoxy resin studies .
Q & A
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?
- Methodological Answer : Ensure feasibility by piloting forced degradation assays or leveraging existing biobanks for clinical data. Align novelty with understudied areas (e.g., GEP’s epigenetic effects). For relevance, frame questions around unmet needs like PAD-related amputations, citing JELIS trial outcomes as precedent .
Q. What guidelines should be followed when reporting negative or inconclusive results from this compound trials?
- Methodological Answer : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Transparently report effect sizes, confidence intervals, and post-hoc power analyses. Discuss limitations (e.g., sample heterogeneity) as done in studies where EPA’s effects varied by patient subgroups .
Cross-Disciplinary Considerations
Q. How can chemists and clinicians collaborate to optimize this compound formulation for translational studies?
- Methodological Answer : Establish joint workflows where chemists refine synthesis protocols (e.g., minimizing isomerization ), while clinicians design pharmacokinetic/pharmacodynamic (PK/PD) studies. Use iterative feedback, as seen in ethyl eicosapentaenoate trials that linked stability data to dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
